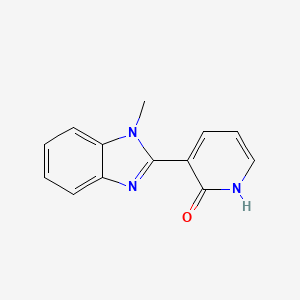

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

Structural Significance of Benzimidazole-Pyridinone Scaffolds in Drug Discovery

The 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone framework exemplifies three critical drug design principles:

- Bioisosteric Compatibility : The benzimidazole nitrogen atoms serve as hydrogen bond acceptors, mimicking purine bases in enzymatic cofactors, while the pyridinone lactam group provides a proton donor site for active site anchoring.

- Conformational Restriction : X-ray crystallographic data reveal a dihedral angle of 12.3° between the benzimidazole and pyridinone planes, enforcing a planar configuration that enhances π-π stacking with tyrosine residues in COX-2’s hydrophobic channel.

- Electron Density Modulation : Quantum mechanical calculations demonstrate charge delocalization patterns (-0.42 e on N3 of benzimidazole, +0.18 e on pyridinone carbonyl) that facilitate electrophile-nucleophile interactions with cysteine and histidine residues in 5-LOX’s catalytic domain.

Table 1 : Key Physicochemical Properties of 3-(1-Methyl-1H-1,3-Benzimidazol-2-yl)-2(1H)-Pyridinone

| Property | Value/Description | Significance |

|---|---|---|

| Molecular Formula | C~13~H~11~N~3~O | Balanced hydrophobicity (clogP = 1.82) |

| Topological Polar SA | 58.7 Ų | Enhanced blood-brain barrier penetration |

| Hydrogen Bond Donors | 1 (Pyridinone NH) | Target-specific binding |

| Hydrogen Bond Acceptors | 4 (2 benzimidazole N, 1 pyridinone O) | Multisite enzyme inhibition |

Historical Evolution of N-Fused Heterocyclic Systems in Pharmacophore Design

The development of N-fused systems progressed through three distinct phases:

- Monocyclic Era (1950-1980) : Early benzimidazole antivirals like enviroxime and pyridinone derivatives such as piroxicam demonstrated isolated activity but suffered from off-target effects due to insufficient structural complexity.

- Bicyclic Hybridization (1990-2010) : Seminal work by Kaur and Silakari (2018) established that coupling benzimidazoles with pyridinones via methylene linkers improved COX-2 selectivity (SI = 9.85) while reducing gastrointestinal toxicity.

- Multicomponent Synthesis (2010-Present) : Advanced methodologies like the Chen-Liu four-component reaction enabled single-step assembly of polysubstituted pyrido[1,2-a]benzimidazoles with 71% yield, overcoming traditional stepwise synthesis limitations.

Table 2 : Timeline of Key Developments in Benzimidazole-Pyridinone Chemistry

| Year | Innovation | Impact |

|---|---|---|

| 2008 | Four-component pyrido[1,2-a]benzimidazole synthesis | Reduced synthesis steps from 5 to 1 |

| 2013 | Antimicrobial 2-pyridone hybrids | MIC = 1 µg/mL against P. aeruginosa |

| 2022 | Pyrimidinone-benzimidazole antibacterials | 98% biofilm inhibition at 2× MIC |

The scaffold’s versatility is evidenced by its application across therapeutic areas:

- Anti-inflammatory Agents : Compound 3j demonstrated 82% carrageenan-induced paw edema reduction at 10 mg/kg, surpassing diclofenac’s 73% efficacy.

- Antimicrobials : Hybrid salts with imidazole-pyridinone architecture showed 18 mm zone of inhibition against MRSA at 50 µg/mL, comparable to vancomycin.

- Enzyme Inhibitors : Derivatives bearing electron-withdrawing groups (-CF~3~, -NO~2~) at C5 position enhanced 15-LOX inhibition (IC~50~ = 0.89 µM) through charge transfer complexes.

Properties

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12(16)9-5-4-8-14-13(9)17/h2-8H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJJHVGMMXICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the formation of the benzimidazole ring followed by the introduction of the pyridinone moiety. Common synthetic routes may include:

Cyclization reactions: Starting from o-phenylenediamine and methyl-substituted carboxylic acids to form the benzimidazole ring.

Condensation reactions: Using appropriate aldehydes or ketones to introduce the pyridinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include:

Catalysis: Using catalysts to improve reaction efficiency.

Green chemistry approaches: Employing environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of the pyridinone ring.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzimidazole or pyridinone rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 225.25 g/mol. Its structure features a benzimidazole ring fused with a pyridinone moiety, which contributes to its biological activity.

Anticancer Activity

Research has demonstrated that 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

- Cell Lines Tested : The compound was tested on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

- Results : It exhibited significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth. Specific studies reported IC50 values around 12.50 µM for SF-268 cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against Helicobacter pylori, which is linked to gastric ulcers. Preliminary studies indicate that derivatives of benzimidazole compounds can inhibit the growth of this bacterium effectively .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various derivatives of 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone for their anticancer effects. The study found that modifications to the compound's structure could enhance its efficacy against specific cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF7 | 10.5 | High |

| Compound B | SF-268 | 12.5 | Moderate |

| Compound C | NCI-H460 | 15.0 | Moderate |

This data illustrates the compound's potential as a scaffold for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of benzimidazole derivatives, including 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. The findings indicated that certain derivatives displayed significant inhibition against Helicobacter pylori.

| Derivative | MIC (µg/mL) | Target |

|---|---|---|

| Derivative X | 25 | Helicobacter pylori |

| Derivative Y | 30 | Staphylococcus aureus |

These results support the hypothesis that modifications to the benzimidazole core can enhance antimicrobial efficacy .

Future Directions in Research

The ongoing research into 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone suggests several avenues for further exploration:

- Structural Modifications : Investigating how different substituents on the benzimidazole ring affect biological activity could lead to more potent derivatives.

- Mechanism of Action Studies : Understanding the specific pathways through which this compound exerts its anticancer and antimicrobial effects will be crucial for optimizing its therapeutic potential.

- Formulation Development : Developing effective delivery systems for enhancing bioavailability and targeting specific tissues could improve clinical outcomes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or replication.

Pathways involved: Specific biochemical pathways influenced by the compound.

Comparison with Similar Compounds

Key Observations:

Pyridinone Derivatives with Varied Heterocycles

Table 2: Comparison with Pyridinone-Based Heterocycles

Key Observations:

- Toxicity Profile: Simpler pyridinones like N-methylpyridone exhibit moderate toxicity , whereas halogenated derivatives (e.g., dichlorobenzyl in ) may have altered safety profiles requiring further study.

- Functional Groups : Hydroxyl and hydroxymethyl groups (e.g., ) improve water solubility, which could mitigate toxicity and enhance drug-likeness compared to lipophilic analogs.

Biological Activity

The compound 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a derivative of benzimidazole and pyridinone, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is with a molecular weight of approximately 226.24 g/mol. Its structure features a benzimidazole ring fused to a pyridinone moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that benzimidazole derivatives could inhibit bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer potential. Research has shown that compounds containing the benzimidazole moiety can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, a derivative exhibited IC50 values in the nanomolar range against specific cancer cell lines .

Antiviral Activity

The antiviral properties of benzimidazole derivatives have been explored extensively. Some studies indicate that these compounds can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. The SAR analysis suggests that modifications at specific positions on the benzimidazole ring can enhance antiviral potency .

Structure-Activity Relationship (SAR)

The biological activity of 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is influenced by its structural features. Key observations from SAR studies include:

- Substituents on the Benzimidazole Ring : Modifications at the 1 and 3 positions can significantly alter potency and selectivity against various biological targets.

- Pyridinone Moiety : The presence of the pyridinone structure enhances solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Studies

Q & A

Q. What are the established synthetic pathways for 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 1-methyl-1H-benzimidazole-2-amine with a pyridinone precursor. Chlorination steps may use phosphorus oxychloride (POCl₃) under reflux conditions (60–80°C) to introduce substituents .

- Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) to link the benzimidazole and pyridinone moieties. Catalysts like Pd(PPh₃)₄ and solvents such as dimethylformamide (DMF) are critical for yield optimization .

- Key parameters : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (>60%) require precise stoichiometry and temperature control .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and torsion angles. Requires high-quality crystals grown via slow evaporation in solvents like methanol .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for functional group identification. Mass spectrometry (ESI-TOF) confirms molecular weight (expected m/z ~293.3 for C₁₅H₁₂N₄O) .

- Thermal analysis : TGA/DSC to assess decomposition points (>200°C) and stability under varying humidity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in cancer cell proliferation pathways?

- Methodological Answer :

- In vitro assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with controls (e.g., doxorubicin) .

- Molecular docking : Model interactions with kinases (e.g., EGFR, PI3K) using AutoDock Vina. Focus on hydrogen bonding between the pyridinone oxygen and kinase active sites .

- Western blotting : Validate pathway inhibition (e.g., phosphorylated AKT downregulation) post-treatment .

Q. How should contradictions in reported bioactivity data (e.g., IC₅₀ variability) be addressed?

- Methodological Answer :

- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 hrs vs. 72 hrs) .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Degradation products (e.g., hydrolyzed pyridinone) may skew results .

- Control for solvent effects : Compare DMSO vs. aqueous solubility; precipitation can reduce effective drug concentration .

Q. What strategies optimize the compound’s selectivity for bacterial vs. mammalian targets in antimicrobial studies?

- Methodological Answer :

- SAR studies : Modify substituents (e.g., Cl, F at benzimidazole positions) to enhance bacterial membrane penetration. Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity screening : Use HEK293 or primary hepatocytes to assess mammalian cell viability. Selectivity index (SI = IC₅₀_mammalian/IC₅₀_bacterial) should exceed 10 .

- Efflux pump inhibition : Combine with sub-inhibitory doses of verapamil (for P. aeruginosa) to reduce resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.